7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline

Catalog No.
S518637
CAS No.
10023-54-8
M.F
C26H31Cl2N3
M. Wt
456.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1...

CAS Number

10023-54-8

Product Name

7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline

IUPAC Name

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

Molecular Formula

C26H31Cl2N3

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C26H31Cl2N3/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30)/b14-12+

InChI Key

CMLVHSVFSYNMGM-WYMLVPIESA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl

Solubility

Soluble in DMSO

Synonyms

N(4)-(7-chloro-2-((E)-2-(2-chlorophenyl)vinyl)quinolin-4-yl)-N(1),N(1)-diethylpentane-1,4-diamine, XIB 4035, XIB4035

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl

Isomeric SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl

Description

The exact mass of the compound 7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline is 455.1895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.7

Exact Mass

455.1895

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

529507-84-4

Wikipedia

Aminoquinol

Dates

Modify: 2023-08-15
1: Labesse G, Ferrari D, Chen ZW, Rossi GL, Kuusk V, McIntire WS, Mathews FS. Crystallographic and spectroscopic studies of native, aminoquinol, and monovalent cation-bound forms of methylamine dehydrogenase from Methylobacterium extorquens AM1. J Biol Chem. 1998 Oct 2;273(40):25703-12. PubMed PMID: 9748238.
2: Ben'iaminov BA. [Aminoquinol in the therapy of the acute necrotising form of cutaneous leishmaniasis]. Vestn Dermatol Venerol. 1966 Jun;40(6):75-7. Russian. PubMed PMID: 5988391.

Explore Compound Types